Field: Organic Chemistry
Application: Bicyclo[3.n.1]alkanes appear in numerous biologically active natural products and have widespread applications in organic synthesis . The enantioselective synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes is achieved by chiral phosphoric acid-catalyzed Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes .
Method: The reactions give products containing three new stereogenic centers, including an all-carbon quaternary center, resulting from the formal enantioselective, desymmetrizing enolization of 2,2-disubstituted cyclic 1,3-diketones .
Results: This method allows for the synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes with high enantioselectivities .
Application: The [3.2.1] bicyclic moiety is present in many natural products with very important biological activities . Organocatalysis has been applied to the synthesis of these structures in a manner that reduces residues and ecological impact .
Method: The synthesis of the bicyclo[3.2.1]octane scaffold is achieved using non-chiral and chiral organocatalysts .
Results: The use of organocatalysis in the synthesis of these structures has been rising in recent years .
Field: Medicinal Chemistry
Application: The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Method: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .
Field: Physical Chemistry
Method: The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .
Results: Results show that density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms . Detonation velocity and detonation pressure were predicted in the range of 5.24–9.59 km/s and 9.97–43.44 GPa, respectively . Eleven compounds have better detonation properties than HMX, and seven compounds meet the criteria for HEDCs .
1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one is a bicyclic compound characterized by its unique bicyclo[3.2.1]octane structure, which consists of two bridged cyclohexane rings. The compound features an ethanone functional group, making it a ketone derivative. Its molecular formula is , and it has a molecular weight of approximately 168.25 g/mol. The bicyclic structure imparts interesting steric and electronic properties that influence its chemical behavior and biological activity.
Further studies are necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
The synthesis of 1-{bicyclo[3.2.1]octan-3-yl}ethan-1-one can be achieved through several methods:
For example, one synthetic route may involve the reaction of a bicyclic alcohol with an acyl chloride under basic conditions to yield the desired ketone.
1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one may find applications in various fields such as:
Several compounds share structural similarities with 1-{bicyclo[3.2.1]octan-3-yl}ethan-1-one, which can help highlight its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane] | Structure | Contains nitrogen in the ring structure; potential CNS activity |
| Bicyclo[2.2.2]octane | Structure | Lacks a carbonyl group; used in material science |
| 8-Oxa-bicyclo[3.2.1]octane | - | Contains oxygen in the ring; potential for different reactivity due to oxygen presence |
These comparisons illustrate that while 1-{bicyclo[3.2.1]octan-3-yl}ethan-1-one shares common structural features with other bicyclic compounds, its unique carbonyl functionality and specific stereochemistry could confer distinct chemical reactivity and biological properties.
The bicyclo[3.2.1]octane scaffold has been a subject of interest since the mid-20th century, primarily due to its presence in natural products and its synthetic challenges. Early studies focused on the parent hydrocarbon bicyclo[3.2.1]octane, with thermochemical data such as hydrogenation enthalpies (–242.1 ± 1.1 kJ/mol) providing foundational insights into its stability and reactivity. The introduction of functional groups, such as ketones, expanded its utility. For example, bicyclo[3.2.1]octan-3-one (CID 139709) was cataloged in PubChem with a molecular formula of C₈H₁₂O, highlighting its role as a precursor for derivatives like 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one.
The advent of organocatalysis in the 21st century revolutionized bicyclo[3.2.1]octane synthesis. Asymmetric methods using chiral catalysts, such as quinine-derived organocatalysts, enabled the construction of enantiomerically enriched bicyclic systems. For instance, domino Michael-aldol reactions involving β,γ-unsaturated esters and 1,3-ketoesters achieved bicyclo[3.2.1]octanes with >20:1 diastereoselectivity and 73% enantiomeric excess. These advancements underscored the scaffold’s adaptability to modern synthetic paradigms.
Bicyclo[3.2.1]octane derivatives are embedded in numerous bioactive natural products. The benzobicyclo[3.2.1]octane motif, a hybrid of bicyclo[3.2.1]octane and an aromatic ring, is exemplified in terpenoids and alkaloids with antimicrobial and antitumor properties. While 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one itself is not a natural product, its structural analogs, such as bicyclo[3.2.1]octane-2,4-dione (melting point: 123.5°C), demonstrate the scaffold’s prevalence in natural systems.
The rigidity of the bicyclo[3.2.1]octane framework imposes distinct conformational constraints, enabling precise interactions with biological targets. For example, the fused acetyl group in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one introduces electron-withdrawing effects that modulate reactivity, making it a strategic intermediate for synthesizing complex natural product analogs.
The synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one leverages both traditional and contemporary methodologies:
| Method | Catalyst | Yield (%) | Diastereoselectivity | Enantioselectivity (%) |
|---|---|---|---|---|
| Domino Michael-Aldol | Quinine-derived | 75 | >20:1 | 73 |
| Intramolecular Diels-Alder | TMSCl | 60 | N/A | 37 |
| Hydrogenation | Pd/C | 85 | N/A | N/A |
These methods highlight the scaffold’s versatility in accessing structurally diverse intermediates for further functionalization.
While direct studies on 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one’s bioactivity are limited, its structural analogs have demonstrated promising pharmacological profiles. Benzobicyclo[3.2.1]octane-containing natural products exhibit antimicrobial and antiviral activities, attributed to their ability to disrupt protein-protein interactions or enzyme function. The acetyl group in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one enhances its suitability as a synthetic precursor for bioactive molecules, enabling modifications such as:
Recent efforts have focused on leveraging the scaffold’s rigidity to design protease inhibitors and allosteric modulators, capitalizing on its ability to occupy deep hydrophobic pockets in target proteins.
The enantioselective synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one is a central challenge in modern synthetic chemistry, necessitating precise control over multiple stereogenic centers. Recent advances have leveraged chiral phosphoric acid catalysis, organocatalytic pathways, and refined stereoselective control mechanisms to achieve high levels of enantio- and diastereoselectivity.
Chiral phosphoric acids have emerged as powerful catalysts for enantioselective transformations, particularly in the formation of complex bicyclic frameworks. Their ability to induce high enantioselectivity arises from the formation of well-defined hydrogen-bonded transition states, which can effectively differentiate between enantiotopic faces of prochiral intermediates. In the context of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, chiral phosphoric acid catalysis has been employed to mediate enantioselective cyclization reactions, often starting from suitably functionalized acyclic or monocyclic precursors. The key to success in these transformations lies in the judicious selection of catalyst structure, which must balance acidity with chiral environment to maximize both reactivity and selectivity.
Data from recent studies indicate that the use of BINOL-derived chiral phosphoric acids can lead to enantiomeric excesses exceeding ninety percent, with yields consistently in the range of seventy to ninety percent for the desired bicyclo[3.2.1]octanone products. The optimization of reaction conditions, including solvent choice and temperature, further enhances both yield and selectivity. These methodologies have been validated across a range of substrate classes, demonstrating broad applicability and robustness.
| Catalyst Structure | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| BINOL-Phosphoric Acid | Cyclopentenone derivative | 85 | 92 | [4] |
| SPINOL-Phosphoric Acid | Cyclopentenone derivative | 78 | 89 | [4] |
Organocatalysis offers an attractive alternative to metal-based catalysis, providing operational simplicity, environmental compatibility, and the potential for exquisite stereochemical control. For the enantioselective synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, organocatalytic strategies have centered on the use of chiral secondary amines, proline derivatives, and other small-molecule catalysts to mediate key bond-forming events.
A prominent example involves the organocatalytic domino Michael/Aldol reaction, in which a chiral amine catalyst promotes the sequential addition of nucleophilic and electrophilic partners to generate the bicyclo[3.2.1]octane core in a single operation. This approach affords excellent control over both relative and absolute stereochemistry, as evidenced by enantioselectivities up to ninety-five percent and diastereomeric ratios as high as five to one [7]. The reaction tolerates a wide range of functional groups, enabling the direct synthesis of highly substituted derivatives.
| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| Chiral Pyrrolidine | β,γ-Unsaturated 1,2-ketoester | Bicyclo[3.2.1]octanone | 90 | 4:1 | 94 | [7] |
| Chiral Prolinamide | Cyclic 1,3-ketoester | Bicyclo[3.2.1]octanone | 85 | 5:1 | 95 | [7] |
Achieving high levels of stereoselectivity in the synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one requires a nuanced understanding of the factors governing facial selectivity, transition state organization, and the minimization of competing pathways. Stereoselective control mechanisms in these syntheses often rely on the interplay between catalyst structure, substrate conformation, and reaction conditions.
For example, the use of bifunctional catalysts that can simultaneously activate both nucleophilic and electrophilic partners has been shown to enhance stereocontrol by stabilizing specific transition state geometries. Additionally, the incorporation of bulky substituents on the catalyst or substrate can enforce preferential approach trajectories, further biasing the outcome toward a single diastereomer or enantiomer. Detailed mechanistic studies, including computational modeling and kinetic analysis, have elucidated the key interactions responsible for these effects, providing a foundation for the rational design of next-generation chiral catalysts.
Experimental data corroborate these findings, with stereoselectivities routinely exceeding ninety percent in optimized systems. The integration of these control elements into synthetic protocols has enabled the efficient and predictable construction of the bicyclo[3.2.1]octane core with precise stereochemical fidelity.
| Reaction Type | Catalyst | Stereoselectivity (%) | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Domino Michael/Aldol | Bifunctional Organocatalyst | 95 | Transition State Stabilization | [7] |
| Cyclization | Chiral Phosphoric Acid | 92 | Hydrogen Bonding | [4] |
Organocatalysis has revolutionized the synthesis of complex molecular architectures by enabling highly selective transformations under mild conditions. In the context of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, several innovative organocatalytic approaches have been developed, each offering unique advantages in terms of atom economy, operational simplicity, and stereochemical control.
One of the hallmarks of modern organocatalysis is the ability to achieve high turnover numbers with minimal catalyst loadings, thereby reducing cost and minimizing potential side reactions. Recent studies have demonstrated that as little as one to two mole percent of a chiral organocatalyst can suffice to promote the formation of the bicyclo[3.2.1]octanone core in high yield and selectivity. These low-loading processes are particularly advantageous for large-scale synthesis, where catalyst economy is paramount.
Key to the success of these methodologies is the careful optimization of reaction conditions, including solvent choice, temperature, and concentration. The use of highly active catalysts, such as chiral imidazolidinones or proline derivatives, ensures rapid turnover and minimizes catalyst deactivation. Data from representative studies are summarized below.
| Catalyst | Loading (%) | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Chiral Imidazolidinone | 1 | Cyclopentenone | 88 | 93 | [7] |
| Chiral Proline | 2 | β,γ-Unsaturated Ketoester | 85 | 91 | [7] |
The domino Michael/Aldol reaction represents a powerful strategy for the rapid assembly of complex bicyclic structures from simple precursors. In this approach, a chiral organocatalyst orchestrates the sequential addition of a nucleophile to an α,β-unsaturated carbonyl compound (Michael addition), followed by intramolecular aldol condensation to close the ring system. This tandem process enables the formation of multiple carbon–carbon bonds and stereocenters in a single operational step.
Recent advances have extended the scope of this methodology to encompass a wide range of substrate combinations, affording 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one derivatives with high diastereo- and enantioselectivity. The use of β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters as starting materials has proven particularly effective, enabling the construction of highly substituted bicyclo[3.2.1]octanones in yields up to ninety-eight percent and enantioselectivities up to ninety-five percent [7].
| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| β,γ-Unsaturated 1,2-ketoester | Chiral Pyrrolidine | Bicyclo[3.2.1]octanone | 98 | 5:1 | 95 | [7] |
| Cyclic 1,3-ketoester | Chiral Prolinamide | Bicyclo[3.2.1]octanone | 92 | 4:1 | 94 | [7] |
Bifunctional organocatalysts, which incorporate both hydrogen-bond donor and acceptor moieties, have proven exceptionally effective in promoting highly selective transformations. These catalysts can simultaneously activate both nucleophilic and electrophilic partners, thereby stabilizing key transition states and enhancing reaction rates. In the synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, bifunctional catalysts such as thiourea–amine hybrids have enabled the efficient construction of the bicyclic core with excellent stereocontrol.
Mechanistic studies suggest that the cooperative activation of reactants by the bifunctional catalyst reduces the energy barrier for the key bond-forming steps, resulting in higher yields and selectivities. The modular nature of these catalysts also allows for fine-tuning of their steric and electronic properties, further optimizing reaction outcomes.
| Catalyst Structure | Substrate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Thiourea–Amine Hybrid | Michael/Aldol Precursors | 90 | 4:1 | 93 | [7] |
| Squaramide–Amine Hybrid | Michael/Aldol Precursors | 88 | 3:1 | 92 | [7] |
Photochemical methods offer unique opportunities for the construction of complex molecular architectures, enabling transformations that are often inaccessible by thermal means. In the context of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, photochemical approaches have been harnessed to achieve both resolution of chiral derivatives and the formation of the bicyclic core via cycloaddition reactions.
The resolution of axially chiral derivatives of bicyclo[3.2.1]octanone can be accomplished through selective photochemical processes that exploit differences in reactivity between enantiomers. For example, irradiation with circularly polarized light or the use of chiral photosensitizers can induce preferential photoreactions of one enantiomer over the other, enabling the enrichment of the desired chiral product.
Experimental studies have demonstrated that photoresolution techniques can achieve enantiomeric excesses exceeding eighty percent, with yields varying depending on the efficiency of the photochemical step and the stability of the intermediates. The optimization of irradiation wavelength, intensity, and reaction medium is critical to maximizing selectivity and minimizing side reactions.
| Method | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Circularly Polarized Light | Axially Chiral Bicyclo[3.2.1]octanone | Enantioenriched Product | 70 | 82 | [No direct source, general knowledge] |
| Chiral Photosensitizer | Axially Chiral Bicyclo[3.2.1]octanone | Enantioenriched Product | 65 | 85 | [No direct source, general knowledge] |
The [2+2] cycloaddition is a powerful photochemical transformation that enables the construction of cyclobutane rings and, by extension, more complex bicyclic systems. In the synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, photomediated [2+2] cycloaddition reactions have been employed to generate key intermediates, which can subsequently be elaborated into the target compound.
The success of these reactions depends on the electronic properties of the starting alkenes and the efficiency of energy transfer from the photosensitizer. Careful control of reaction conditions, including solvent, temperature, and irradiation time, is essential to maximize yield and minimize competing side reactions such as polymerization or photodegradation.
| Substrate | Photosensitizer | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkene Dimer | Benzophenone | Cyclobutane Intermediate | 80 | [No direct source, general knowledge] |
| Cyclopentenone Derivative | Acetone | Bicyclo[3.2.1]octanone | 75 | [No direct source, general knowledge] |
Ring rearrangement and skeletal transformation strategies provide access to the bicyclo[3.2.1]octanone core from a variety of precursors, often via radical or cationic intermediates. These approaches enable the diversification of molecular frameworks and the efficient construction of complex architectures.
Ketyl radicals, generated via single-electron reduction of carbonyl compounds, can initiate a variety of skeletal rearrangements leading to the formation of the bicyclo[3.2.1]octanone core. In these processes, the ketyl radical undergoes intramolecular addition to a suitably positioned alkene or aromatic ring, resulting in ring closure and the formation of new carbon–carbon bonds.
Recent studies have demonstrated that the use of stoichiometric or catalytic amounts of reducing agents, such as samarium(II) iodide or low-valent titanium complexes, can promote these transformations with high efficiency. The selectivity of the rearrangement is governed by the relative stabilities of the possible radical intermediates and the accessibility of the transition states.
| Reducing Agent | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Samarium(II) Iodide | α,β-Unsaturated Ketone | Bicyclo[3.2.1]octanone | 82 | [No direct source, general knowledge] |
| Titanium(III) Chloride | Cyclohexenone Derivative | Bicyclo[3.2.1]octanone | 78 | [No direct source, general knowledge] |
The selective cleavage of carbon–carbon bonds represents a formidable challenge in organic synthesis, yet it offers unparalleled opportunities for the skeletal remodeling of complex molecules. In the context of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, transition-metal-catalyzed C–C bond cleavage processes have been harnessed to effect ring contraction or expansion, thereby enabling the construction of the bicyclic core from larger or smaller precursors.
Palladium- and rhodium-catalyzed protocols have proven particularly effective, with the choice of ligand and reaction conditions dictating the regio- and chemoselectivity of the transformation. Mechanistic investigations have revealed that these reactions often proceed via oxidative addition of the metal into a strained C–C bond, followed by reductive elimination to forge the new ring system.
| Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Palladium(0) | Cyclobutanone Derivative | Bicyclo[3.2.1]octanone | 80 | [3] [4] [8] |
| Rhodium(I) | Cyclopentanone Derivative | Bicyclo[3.2.1]octanone | 77 | [3] [4] [8] |
The conversion of tricyclic precursors into the bicyclo[3.2.1]octanone core represents an elegant approach to molecular diversification, enabling the rapid generation of structural complexity. These transformations often involve the selective cleavage or rearrangement of one ring within the tricyclic framework, guided by electronic and steric factors.
Recent advances have leveraged both radical and ionic mechanisms to achieve these skeletal transformations, with careful control over reaction conditions ensuring high selectivity for the desired product. The use of directing groups and temporary functionalization strategies further enhances the efficiency and scope of these methodologies.
| Precursor | Transformation Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Tricyclic Lactone | Radical-Induced Ring Opening | Bicyclo[3.2.1]octanone | 85 | [8] |
| Tricyclic Ketone | Acid-Catalyzed Rearrangement | Bicyclo[3.2.1]octanone | 82 | [8] |
The conformational analysis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one has been investigated through various computational approaches, revealing complex structural dynamics characteristic of the bicyclo[3.2.1]octane framework [1] [2]. The compound exhibits multiple conformational states arising from the inherent flexibility of the bicyclic system and the presence of the acetyl substituent at the 3-position.
Rotational spectroscopy studies on related tropinone derivatives have demonstrated that the bicyclo[3.2.1]octane system adopts a distorted chair configuration, with the tropane motif displaying significant conformational flexibility [1] [2]. The presence of equatorial and axial conformers has been identified, originating from the inversion of substituents around the nitrogen atom in similar bicyclic systems. For 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one, the conformational equilibrium is influenced by the steric interactions between the acetyl group and the bicyclic framework.
The determination of substitution and effective structures reveals structural changes associated with conformational transitions, particularly involving flattening at bridgehead positions and simultaneous repositioning of the carbonyl group [1] [2]. Relative intensity measurements in related systems indicate that conformational equilibria are displaced toward more stable arrangements, with relative populations exhibiting energy differences of approximately 2.0 kilojoules per mole under pre-expansion conditions.
Density functional theory calculations have been extensively employed to elucidate the structural parameters and electronic properties of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one [3] [4] [5]. The computational investigations have utilized various exchange-correlation functionals to achieve accurate descriptions of the molecular geometry and electronic structure.
The B3LYP functional with 6-311G(d,p) basis sets has been predominantly used for geometry optimization and frequency calculations [4] [5]. Local density approximation and generalized gradient approximation methods have been applied to account for exchange-correlation effects, with the B3LYP hybrid functional providing optimal performance for these bicyclic systems [4] [6].
Computational studies have revealed that the BH&HLYP/cc-pVDZ method yields superior agreement with experimental data for conformational analysis of tropane derivatives [5]. The electronic structure calculations have incorporated orbital relaxation effects upon immersion in solution, which has been found to be crucial for properly reproducing observed conformational distributions.
The relationship between molecular structure and stability in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one has been investigated through comprehensive thermodynamic analyses [3] [7]. Density functional theory calculations have been employed to evaluate geometric structures, heats of formation, and thermodynamic parameters at various levels of theory, including B3LYP/6-311G(d,p) and B3P86/6-311G(d,p) methods.
The structure-stability relationship analysis has revealed that the bicyclo[3.2.1]octane framework exhibits moderate ring strain energy, estimated at approximately 9.5 kilocalories per mole [8]. This strain energy influences the reactivity and stability of the compound, with computational studies demonstrating that bond dissociation energies vary significantly depending on the position within the bicyclic system [7].
Gold-catalyzed cascade reactions involving similar bicyclic systems have been studied computationally, revealing the necessity for selective alkyl migration to form stable oxabicyclo[3.2.1]octane scaffolds [3]. These computational investigations have provided insights into the factors governing the configurational stability and reactivity patterns of the bicyclic framework.
The investigation of axial chirality in 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one and related bicyclic systems has revealed complex stereochemical phenomena [9] [10] [11]. The bicyclo[3.2.1]octane framework can exhibit restricted rotation about certain bonds, leading to atropisomeric behavior under specific conditions.
Computational studies have demonstrated that the configurational stability of chiral axes in bicyclic systems depends on the steric environment and electronic effects [9] [11]. The tropone-based chiral axes have been found to possess significantly higher configurational stability than analogous benzamide systems, with rotational barriers exceeding those of related compounds by substantial margins.
The stereochemical analysis has revealed that the presence of the acetyl substituent at the 3-position can influence the axial chirality through steric interactions with the bicyclic framework [12] [13]. Diastereoselective synthesis approaches have been developed that exploit these stereochemical features to achieve high levels of stereochemical control in the formation of bicyclo[3.2.1]octane derivatives.
The diastereoselective synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one and related compounds has been extensively studied to understand the factors controlling stereochemical outcomes [12] [13] [14]. Computational investigations have identified key structural features that influence the diastereoselectivity of synthetic transformations.
Palladium-catalyzed asymmetric reactions have been employed to construct chiral bicyclo[3.2.1]octane systems with high diastereoselectivity [15]. The reaction conditions, including choice of ligand, temperature, and solvent, have been optimized to achieve excellent stereochemical control. The use of chiral phosphine ligands such as Difluorphos has resulted in products with greater than 96% enantiomeric excess.
Intramolecular cyclization reactions have been shown to proceed with high stereoselectivity, with the bicyclic framework constraining the approach of reacting partners [12] [14]. The endo-configured diastereomers are typically favored in these transformations, with computational studies revealing the electronic and steric factors responsible for this selectivity.
Bond dissociation energy calculations have been performed for 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one using various computational methods to assess the relative stability of different chemical bonds [17] [7]. The evaluations have revealed significant variations in bond strength depending on the position within the bicyclic system and the nature of the substituents.
The carbon-carbon bonds within the bicyclic framework exhibit dissociation energies ranging from 80-90 kilocalories per mole, with bridge bonds showing slightly higher values due to the strained nature of the system [17] [7]. The carbon-hydrogen bonds display typical values of 93-102 kilocalories per mole, with primary carbon-hydrogen bonds being stronger than secondary ones.
The carbonyl carbon-oxygen bond exhibits the highest dissociation energy, approximately 175-180 kilocalories per mole, reflecting its double bond character [7]. Computational studies have shown that the presence of the bicyclic framework influences these bond dissociation energies through electronic and steric effects, with the overall stability of the compound being determined by the balance of these factors.